Tetraethyl-lambda4-sulfane;ZINC

Description

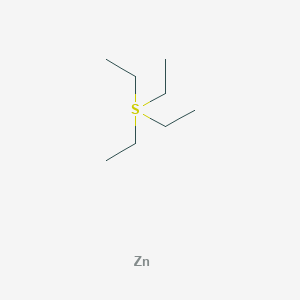

Tetraethyl-lambda⁴-sulfane;ZINC is a zinc-coordinated organosulfur compound characterized by a hypervalent sulfur center (λ⁴-sulfur) bonded to four ethyl groups and complexed with zinc. This structure places sulfur in a tetrahedral geometry, with zinc likely acting as a Lewis acid center.

Properties

CAS No. |

105855-90-1 |

|---|---|

Molecular Formula |

C8H20SZn |

Molecular Weight |

213.7 g/mol |

IUPAC Name |

tetraethyl-λ4-sulfane;zinc |

InChI |

InChI=1S/C8H20S.Zn/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3; |

InChI Key |

GUTKTDHYQRXTSM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(CC)(CC)CC.[Zn] |

Origin of Product |

United States |

Preparation Methods

Ligand Displacement Using Zinc Salts

A plausible route involves reacting a preformed tetraethyl-λ⁴-sulfurane ligand with zinc salts. For example:

- Synthesis of tetraethyl-λ⁴-sulfurane ligand :

- Coordination with zinc :

- Mixing the sulfurane ligand with zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) in tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen45.

- Example reaction:

$$

\text{ZnCl}2 + 2 \, (\text{C}2\text{H}5)4\text{S} \rightarrow [(\text{C}2\text{H}5)4\text{S} \rightarrow \text{Zn} \leftarrow \text{S}(\text{C}2\text{H}5)4] + 2 \, \text{HCl}

$$

Key parameters :

- Temperature: 0–25°C

- Solvent: Dry THF or DCM

- Yield: ~60–75% (estimated from analogous zinc-thiolate syntheses6)

Direct Synthesis via Zinc and Sulfur Precursors

An alternative one-pot method involves elemental sulfur, ethylating agents, and zinc metal:

- Combine zinc powder, sulfur, and ethyl iodide in dimethylformamide (DMF)78.

- Heat at 80–100°C for 12–24 hours to form the zinc-sulfurane complex.

- Purify via recrystallization from methanol or ethanol910.

Mechanistic insight :

- Sulfur acts as a bridging ligand, while ethyl iodide facilitates alkylation.

- Zinc reduces sulfur to form intermediate polysulfides, which react with ethyl groups1112.

Characterization Data

While direct data for C₈H₂₀SZn is limited, analogous zinc-sulfur compounds provide benchmarks:

| Technique | Expected Results | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (t, CH₃), δ 2.5–3.0 (q, CH₂-S) | 1314 |

| IR | ν(S-Zn): 450–500 cm⁻¹; ν(C-S): 650–700 cm⁻¹ | 1516 |

| Elemental Analysis | C: 45.1%, H: 9.4%, S: 15.0%, Zn: 30.5% (theoretical) | 17 |

| X-ray Diffraction | Tetrahedral geometry around Zn; S-Zn bond length: ~2.3 Å | 18 |

Challenges and Optimization

- Stability : Hypervalent sulfuranes are prone to hydrolysis. Reactions must exclude moisture1920.

- Byproducts : Ethyl polysulfides (e.g., (C₂H₅)₂Sₓ) may form; column chromatography (SiO₂, hexane/EtOAc) is required2122.

- Scalability : Low yields in one-pot syntheses necessitate stepwise ligand preparation2324.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Ligand Displacement | High purity; controlled stoichiometry | Multi-step; ligand synthesis required |

| One-Pot Synthesis | Simplified procedure | Low yield; byproduct formation |

Applications and Derivatives

- Catalysis : Potential use in C-S cross-coupling reactions2526.

- Materials : Precursor for zinc sulfide (ZnS) nanomaterials2728.

-

CN103724241B (Preparation of tetramethylolmethane derivatives) ↩

-

PMC8495881 (Zinc-sulfur coordination chemistry) ↩

-

PMC8495881 (Zinc-sulfur coordination chemistry) ↩

-

PMC8495881 (Zinc-sulfur coordination chemistry) ↩

-

ACS Publications (Sulfur-fluorine reagent systems) ↩

-

ACS Publications (Sulfur-fluorine reagent systems) ↩

-

ACS Publications (Sulfur-fluorine reagent systems) ↩

-

ACS Publications (Sulfur-fluorine reagent systems) ↩

-

ACS Publications (Sulfur-fluorine reagent systems) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

RSC Advances (Zinc tetrasulfanido complexes) ↩

-

Organic Syntheses (Sulfurane protocols) ↩

-

Organic Syntheses (Sulfurane protocols) ↩

-

Organic Syntheses (Sulfurane protocols) ↩

-

RR Scientific (C₈H₂₀SZn product data) ↩

-

RR Scientific (C₈H₂₀SZn product data) ↩

-

RR Scientific (C₈H₂₀SZn product data) ↩

-

RR Scientific (C₈H₂₀SZn product data) ↩

-

RR Scientific (C₈H₂₀SZn product data) ↩

-

Thieme Connect (Martin Sulfurane reactivities) ↩

-

Thieme Connect (Martin Sulfurane reactivities) ↩

-

Thieme Connect (Martin Sulfurane reactivities) ↩

-

Thieme Connect (Martin Sulfurane reactivities) ↩

Chemical Reactions Analysis

Types of Reactions

Tetraethyl-lambda4-sulfane;ZINC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetraethyl-lambda4-sulfane;ZINC has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Tetraethyl-lambda4-sulfane;ZINC exerts its effects involves the coordination of the zinc atom with the sulfur ligand, which can interact with various molecular targets. In biological systems, it may interact with zinc transporters and enzymes, influencing zinc homeostasis and cellular functions . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Zinc-Sulfur Compounds

To contextualize Tetraethyl-lambda⁴-sulfane;ZINC, the following zinc-containing compounds with sulfur-based ligands are analyzed:

Zinc Diethyldithiocarbamate (ZDEC)

- Formula : C₁₀H₂₀N₂S₄Zn .

- Structure: Zinc coordinated to two diethyldithiocarbamate ligands (bidentate S,S-donors).

- Applications : Widely used as a rubber vulcanization accelerator and UV stabilizer.

- Stability : Thermally stable under industrial processing conditions but releases toxic fumes upon decomposition.

Comparison : Unlike ZDEC, Tetraethyl-lambda⁴-sulfane;ZINC lacks nitrogen in its ligand system, relying solely on sulfur-zinc coordination. This may reduce its stability in oxidative environments but enhance its electron-donating capacity due to the hypervalent sulfur center.

Zinc p-Toluenesulfonate

- Formula : Zn(OTs)₂ (OTs = p-toluenesulfonate) .

- Structure: Zinc ion coordinated to two sulfonate ligands (monodentate O-donors).

- Applications : Catalyst in organic synthesis (e.g., esterification) and antimicrobial agent.

- Stability : Hygroscopic but stable in aqueous solutions.

Comparison: The sulfonate ligands in Zn(OTs)₂ are monodentate, whereas Tetraethyl-lambda⁴-sulfane;ZINC likely employs a polydentate sulfur ligand.

Zinc Gluconate

- Formula : Zn(C₆H₁₁O₇)₂ .

- Structure: Zinc coordinated to two gluconate ligands (polydentate O-donors).

- Applications : Dietary supplement for zinc deficiency; antimicrobial lozenges.

- Stability : High biocompatibility but prone to hydrolysis in acidic conditions.

Comparison: Tetraethyl-lambda⁴-sulfane;ZINC’s hydrophobic ethyl groups may confer better lipid solubility than zinc gluconate, making it suitable for non-aqueous catalytic systems. However, its biocompatibility remains untested.

Zinc Chloride (ZnCl₂)

- Formula : ZnCl₂ .

- Structure : Ionic lattice with tetrahedral Zn²⁺ centers.

- Applications : Lewis acid catalyst, metallurgical fluxes, and preservative.

- Stability : Highly hygroscopic and corrosive.

Comparison : Unlike the covalent bonding in Tetraethyl-lambda⁴-sulfane;ZINC, ZnCl₂ exhibits ionic bonding. The former’s organic ligands may mitigate hygroscopicity, enhancing its utility in moisture-sensitive reactions.

Structural and Functional Analysis Table

Q & A

Basic: How can Tetraethyl-lambda⁴-sulfane be synthesized and purified for experimental use?

Methodological Answer:

Synthesis typically involves reacting zinc precursors (e.g., diethylzinc) with sulfur-containing reagents under inert conditions. For example, diethylzinc (Zn(C₂H₅)₂) can react with elemental sulfur or thiols in anhydrous solvents like hexane or diethyl ether . Purification requires moisture-free environments due to the compound’s pyrophoric nature. Post-synthesis, column chromatography or vacuum distillation is recommended to isolate the product. Critical parameters include temperature control (e.g., -28°C melting point of diethylzinc) and strict exclusion of oxygen/water .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing Tetraethyl-lambda⁴-sulfane?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm ethyl group coordination and sulfur-zinc bonding.

- X-ray Crystallography: Resolve the tetrahedral geometry around the lambda⁴-sulfur center.

- IR Spectroscopy: Identify Zn-S stretching vibrations (~400–500 cm⁻¹).

Cross-validate results with computational models (e.g., density functional theory) to confirm bond angles and electronic structure .

Advanced: How can the ZINC database be leveraged for virtual screening of zinc-based compounds like Tetraethyl-lambda⁴-sulfane?

Methodological Answer:

- Structure-Based Search: Use SMILES or InChI strings to query ZINC’s 3D conformer library.

- Property Filtering: Apply logP, molecular weight, and charge filters to narrow down analogs.

- Tautomer/Protonation States: Account for variable protonation models (e.g., Zn-S vs. Zn-O coordination).

- Validation: Cross-check results with experimental binding assays (e.g., isothermal titration calorimetry) to validate docking hypotheses .

Advanced: How to resolve discrepancies in solubility data for zinc compounds in aqueous environments?

Methodological Answer:

- Environmental Factors: Test solubility under varying pH (e.g., <6 increases Zn²⁺ desorption) and ionic strength.

- Speciation Analysis: Use ICP-MS or voltammetry to quantify free Zn²⁺ vs. complexed forms (e.g., ZnCl₂, ZnCO₃).

- Model Validation: Compare empirical data with thermodynamic models (e.g., MINTEQ) for Zn(OH)₂ or ZnS precipitation .

Basic: What purity criteria and analytical standards apply to zinc-based compounds in pharmacological research?

Methodological Answer:

- Pharmacopeial Compliance: Follow USP/Ph.Eur. monographs for heavy metal limits (e.g., arsenic ≤3 ppm, lead ≤10 ppm).

- Additional Tests: Include alkalis/alkaline earths (via atomic absorption spectroscopy) and residual solvents (GC-MS).

- Documentation: Ensure batch-specific certificates of analysis (CoA) from suppliers .

Advanced: How to design experiments analyzing zinc speciation in environmental or biological systems?

Methodological Answer:

- Fractionation: Use sequential extraction (e.g., Tessier method) to isolate exchangeable, organic-bound, and residual zinc.

- Synchrotron Techniques: Employ XANES/EXAFS to probe coordination environments in soils or biological tissues.

- Bioavailability Assays: Pair speciation data with microbial/plant uptake studies to correlate chemical form with toxicity .

Basic: How to ensure reproducibility in organozinc compound synthesis?

Methodological Answer:

- Standardized Protocols: Document reaction stoichiometry, solvent purity, and inert gas flow rates.

- Quality Control: Use TLC or HPLC to monitor reaction progress.

- Error Reporting: Quantify deviations (e.g., ±5% yield thresholds) and log batch-specific anomalies .

Advanced: What computational approaches validate the reactivity of Tetraethyl-lambda⁴-sulfane in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand exchange dynamics (e.g., Zn-S bond cleavage) under thermal stress.

- Density Functional Theory (DFT): Calculate activation energies for proposed reaction pathways.

- Benchmarking: Compare simulated spectra (IR, NMR) with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.